molecular formula C12H12O3 B1358345 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde CAS No. 68950-67-4

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Cat. No. B1358345
CAS RN: 68950-67-4
M. Wt: 204.22 g/mol
InChI Key: NTVKOYKLIKUWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H14O . It is also known by other names such as 6-Methoxytetralin and 1,2,3,4-Tetrahydro-6-methoxynaphthalene . The compound has a molecular weight of 162.23 g/mol .


Molecular Structure Analysis

The compound’s IUPAC name is 6-methoxy-1,2,3,4-tetrahydronaphthalene . Its InChI string is InChI=1S/C11H14O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 , and its canonical SMILES string is COC1=CC2=C(CCCC2)C=C1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.23 g/mol . Other physical and chemical properties such as density, melting point, boiling point, flash point, and refractive index were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Illudinine : A study by Girija, Shanker, and Rao (1991) outlines a new strategy for the synthesis of illudalanes, utilizing 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde as a key intermediate. The process involves the oxidation of the furfurylidene derivative to dicarboxylic acid, followed by cyclodehydration to form specific compounds, ultimately leading to the formal synthesis of illudinine (Girija, Shanker, & Rao, 1991).

  • Electron Transfer in CCT Complexes : Kojima, Sakuragi, and Tokumaru (1989) conducted a study on the electron transfer resulting from the excitation of contact charge transfer (CCT) bands of certain styrene derivatives and oxygen. They found that irradiation resulted in the formation of specific diaryl cyclobutanes and benzaldehydes, involving the 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (Kojima, Sakuragi, & Tokumaru, 1989).

  • Synthesis of Dihydronaphthoquinolines : A method for the synthesis of dihydronaphthoquinolines, involving 6-methoxy tetralone (a derivative of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde), was reported by Ray, Sharma, and Chatterjee (1979). This method produced new structural compounds previously unknown (Ray, Sharma, & Chatterjee, 1979).

  • Diels–Alder Reaction : Boger and Mullican (2003) explored the preparation and inverse-electron-demand Diels–Alder reaction of electron-deficient dienes, including 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde. This study contributes to the understanding of reactions involving such dienes (Boger & Mullican, 2003).

  • 6-methoxy-1,2,3,4-tetrahydronaphthalenone for the conversion to a tetracyclic compound, contributing to the total synthesis of polycyclic terpenes (Ogawa & Matsui, 1967).
  • Synthesis and Evaluation as Enzyme Inhibitors : Zhuang and Hartmann (1998) synthesized and evaluated oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as inhibitors of 17α‐hydroxylase‐C17,20‐lyase, a key enzyme in steroidogenesis. Their research provides insights into the potential medical applications of these compounds (Zhuang & Hartmann, 1998).

  • Benzylic Oxygenations of Tetrahydronaphthalenes : Research by Ramdayal, Kiemle, and Lalonde (1999) focused on benzylic oxygenations of tetrahydronaphthalenes, including the 6-methoxy derivative. Their findings contribute to the understanding of the chemical behavior of these compounds in synthetic reactions (Ramdayal, Kiemle, & Lalonde, 1999).

Structural and Spectroscopic Analysis

  • Crystal Structures in Total Synthesis Efforts : Kaiser, Weil, Gärtner, and Enev (2023) reported on the crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during the total synthesis of elisabethin A. These structures provide valuable data for understanding the stereochemistry and molecular configurations of similar compounds (Kaiser et al., 2023).

  • Conformational Analysis and Spectroscopic Studies : Arivazhagan, Kavitha, and Subhasini (2014) conducted a detailed study on the conformational analysis, UV-VIS, MESP, NLO, and NMR spectroscopy of 6-methoxy-1,2,3,4-tetrahydronaphthalene. Their research provides a comprehensive understanding of the vibrational and electronic properties of this compound (Arivazhagan, Kavitha, & Subhasini, 2014).

Other Applications

  • Alternative Synthesis and Biological Activity : Öztaşkın, Göksu, and SeÇen (2011) reported an alternative synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound related to 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde. This research is relevant for understanding the potential biological activities of these compounds (Öztaşkın, Göksu, & SeÇen, 2011).

  • 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde. Their research provides insights into the development of novel antibacterial agents (Behrami & Dobroshi, 2019).

properties

IUPAC Name

6-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVKOYKLIKUWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596471
Record name 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

CAS RN

68950-67-4
Record name 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Reactant of Route 4
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Reactant of Route 5
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Reactant of Route 6
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.